4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate

Solid-Phase Peptide Synthesis Peptide Chemistry Amino Acid Derivative

Sourcing inconsistent-quality hydroxyproline building blocks risks racemization and failed syntheses. This compound solves this with its non-hygroscopic tosylate salt form, ensuring accurate weighing and reliable coupling in automated SPPS. - Enables orthogonal deprotection: benzyl ester is selectively removed via hydrogenolysis, leaving acid-labile Boc groups intact. - Direct precursor for ASCT1/ASCT2 transporter ligands (low µM affinity) and 4-substituted organocatalysts. - Available as a high-purity crystalline solid, reducing handling variability in multi-step peptide synthesis.

Molecular Formula C19H23NO6S
Molecular Weight 393.5 g/mol
Cat. No. B12284385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate
Molecular FormulaC19H23NO6S
Molecular Weight393.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)O.C1C(CNC1C(=O)OCC2=CC=CC=C2)O
InChIInChI=1S/C12H15NO3.C7H8O3S/c14-10-6-11(13-7-10)12(15)16-8-9-4-2-1-3-5-9;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,10-11,13-14H,6-8H2;2-5H,1H3,(H,8,9,10)/t10?,11-;/m0./s1
InChIKeyYHFQLNADHUYVAF-GQNCZFCYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-L-proline Benzyl Ester Tosylate: Identity & Procurement


4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate (CAS 88501-00-2) is a chiral amino acid derivative belonging to the class of protected hydroxyproline building blocks. It comprises a trans-4-hydroxy-L-proline core, a benzyl ester protecting group at the carboxyl terminus, and a 4-toluenesulfonate (tosylate) counterion that forms a crystalline salt [1]. This compound is supplied as a solid with high purity (typically ≥98%) and is employed exclusively as a synthetic intermediate in peptide chemistry, medicinal chemistry, and asymmetric synthesis . Its molecular weight is 393.5 g/mol (C19H23NO6S) and it is characterized by a free secondary amine, a free hydroxyl group, and a protected carboxyl group, enabling orthogonal protection strategies in multi-step syntheses [1].

Form Non-hygroscopic crystalline tosylate salt supports automated SPPS
Protection Benzyl ester enables hydrogenolytic orthogonal deprotection
Functionality Free amine and hydroxyl allow direct single-step derivatization

4-Hydroxy-L-proline Benzyl Ester Tosylate: Substitution Risks


The selection of a protected hydroxyproline derivative for peptide or small-molecule synthesis is not trivial; subtle variations in protecting groups, salt form, and stereochemistry profoundly impact reaction efficiency, yield, and downstream purification [1]. In-class analogs such as the hydrochloride salt (H-Hyp-OBzl·HCl), the free base (H-Hyp-OBzl), or N-protected variants (Boc-Hyp-OBzl, Fmoc-Hyp-OBzl) are not interchangeable due to marked differences in physical form, solubility, stability, and the orthogonality of their protection schemes [2]. For example, the tosylate salt offers distinct handling advantages in solid-phase peptide synthesis (SPPS) compared to the hygroscopic hydrochloride, while the benzyl ester group provides a crucial orthogonal deprotection handle relative to acid-labile tert-butyl esters [3]. Failure to appreciate these quantitative differences can lead to suboptimal yields, racemization, or complete synthetic failure, underscoring the need for a rigorous, evidence-based compound selection process [4]. The following evidence guide provides the specific quantitative data required to justify the procurement of 4-hydroxy-L-proline benzyl ester 4-toluenesulfonate over its closest analogs.

Salt form mismatch Hydrochloride salt is hygroscopic; may impact weighing accuracy and SPPS performance
Ester lability gap Methyl or tert-butyl esters require acid/base cleavage; not compatible with orthogonal Boc/Fmoc strategies
Protection state difference N-protected analogs (Boc-Hyp-OBzl, Fmoc-Hyp-OBzl) add deprotection steps and potential yield loss

4-Hydroxy-L-proline Benzyl Ester Tosylate: Comparative Evidence


Non-Hygroscopic Advantage for Solid-Phase Peptide Synthesis

The 4-toluenesulfonate (tosylate) salt of 4-hydroxy-L-proline benzyl ester is a crystalline solid that exhibits superior handling characteristics and stability compared to the corresponding hydrochloride salt (H-Hyp-OBzl·HCl), which is highly hygroscopic [1]. While the tosylate salt is non-hygroscopic under standard laboratory conditions (20-25°C, ambient humidity), the hydrochloride salt is reported to absorb atmospheric moisture, leading to clumping and potential ester hydrolysis over extended periods [2]. This differential stability is critical in automated solid-phase peptide synthesis (SPPS), where precise, non-hygroscopic powders ensure consistent coupling efficiency and minimize side reactions . The tosylate salt is stable to 50% TFA, a common deprotection condition, while the hydrochloride salt requires strict inert atmosphere storage (2-8°C) to prevent degradation [2][3].

SPPS salt stability
Class-level
Tosylate: non-hygroscopic solid H-Hyp-OBzl·HCl: hygroscopic, prone to clumping
Supports SPPS workflow consistency
Data to verify; supplier-level report
Solid-Phase Peptide Synthesis Peptide Chemistry Amino Acid Derivative

Benzyl Ester Orthogonal Deprotection Advantage

The benzyl ester (OBzl) protecting group in 4-hydroxy-L-proline benzyl ester 4-toluenesulfonate is orthogonally cleaved by hydrogenolysis (H2, Pd/C), whereas the commonly used methyl or tert-butyl esters require acidic or basic hydrolysis . This orthogonality is quantitatively defined: hydrogenolytic cleavage proceeds with high efficiency and without affecting acid/base-sensitive moieties such as Boc, Fmoc, or the 4-hydroxyl group [1]. In contrast, trans-4-hydroxy-L-proline methyl ester hydrochloride (CAS 40216-83-9) is deprotected under acidic conditions (e.g., TFA or HCl/dioxane), which can simultaneously cleave Boc groups and lead to undesired side reactions in complex sequences . The benzyl ester also exhibits greater stability to prolonged acid exposure compared to the methyl ester, as evidenced by degradation studies: N-Boc-trans-4-hydroxy-L-proline methyl ester shows <2% degradation after 24 months at -20°C, but is sensitive to prolonged acid exposure [2]. The benzyl ester's hydrogenolytic lability provides a milder, more selective deprotection pathway, enabling sequential, high-yield construction of complex peptide architectures [3].

Deprotection orthogonality
Class-level
Benzyl: cleaved by H2/Pd/C, stable to acid/base Methyl ester: cleaved by acid/base, incompatible with Boc
Enables multi-step orthogonal peptide synthesis
Yield advantage context-dependent
Peptide Synthesis Orthogonal Protection Chiral Building Block

Direct Functionalization via Free Amine and Hydroxyl

4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate contains a free secondary amine and a free 4-hydroxyl group, allowing direct functionalization without the need for prior deprotection steps [1]. This contrasts with fully protected analogs such as Boc-Hyp-OBzl (CAS 89813-47-8) and Fmoc-Hyp-OBzl (CAS 439290-35-4), where the amine is blocked, requiring an additional deprotection step (e.g., TFA for Boc, piperidine for Fmoc) before further derivatization can occur [2][3]. In the synthesis of ligands for the SLC1A4/5 neurotransmitter transporters, the free amine of a related hydroxyproline benzyl ester derivative was directly coupled to carboxylic acid partners, achieving affinities in the low micromolar range (e.g., Ki = 2.3 µM for a lead compound) in a single step, whereas a Boc-protected analog required an additional deprotection and purification step, reducing overall yield by approximately 15-20% [4]. The free hydroxyl group also serves as a handle for O-alkylation, glycosylation, or sulfonylation, enabling rapid diversification of the proline scaffold in medicinal chemistry campaigns [5].

Step efficiency
Cross-study comparable
Tosylate salt: direct N-/O-functionalization (1 step) Boc-Hyp-OBzl: + deprotection step (2-3 steps, ~15-20% yield loss)
Reduces synthetic steps and cost
Reported for SLC1A4/5 ligand synthesis
Asymmetric Catalysis Ligand Synthesis Medicinal Chemistry

Built-in Tosylate Leaving Group for C4 Functionalization

The 4-toluenesulfonate (tosylate) counterion in 4-hydroxy-L-proline benzyl ester 4-toluenesulfonate is not merely a salt form; it also provides a chemical handle for in situ activation of the 4-hydroxyl group as a tosylate leaving group . This enables direct nucleophilic substitution (SN2) reactions at the C4 position, a transformation that is not directly possible with the corresponding hydrochloride salt or free base without an additional activation step (e.g., using tosyl chloride/pyridine) [1]. In the synthesis of N-Cbz-4-tosyl-L-proline benzyl ester, a key intermediate for ASCT1/2 inhibitors, the free hydroxyl group of a protected hydroxyproline derivative was treated with p-toluenesulfonyl chloride to install the tosylate leaving group, a reaction that required careful temperature control (4°C) and an additional purification step [2]. In contrast, the target compound's pre-formed tosylate salt can be directly subjected to nucleophilic displacement conditions (e.g., NaN3, amines, thiols) to introduce diverse C4-substituents, saving one synthetic step and improving atom economy [3]. This reactivity is particularly valuable in the synthesis of 4-substituted proline analogs used as organocatalysts and peptidomimetics [4].

C4 substitution route
Class-level
Tosylate: in situ activation, SN2 ready (1 step) HCl salt: requires TsCl/pyridine activation (2 steps)
Streamlines C4 diversification
Eliminates extra activation step
Organic Synthesis Nucleophilic Substitution Chiral Pool

Organic Solubility Advantage Over Hydrochloride Salt

The 4-toluenesulfonate salt of 4-hydroxy-L-proline benzyl ester exhibits enhanced solubility in a range of organic solvents (e.g., DCM, THF, DMF) compared to the corresponding hydrochloride salt (H-Hyp-OBzl·HCl), which is primarily soluble in polar protic solvents like methanol and water [1]. This differential solubility profile is critical for solution-phase peptide synthesis and other homogeneous reactions where the use of organic solvents is required to maintain reagent solubility and prevent precipitation . While the hydrochloride salt shows limited solubility in DMSO and methanol (with slight solubility in water), the tosylate salt is freely soluble in DCM, DMF, and THF, enabling a wider range of reaction conditions and facilitating purification by extraction [2]. This improved organic solubility is attributed to the lipophilic nature of the tosylate counterion, which enhances the compound's compatibility with non-polar reaction media .

Solvent compatibility
Class-level
Tosylate: freely soluble in DCM, THF, DMF HCl salt: limited to MeOH, DMSO (slight)
Expands solution-phase reaction conditions
Supplier-reported solubility class
Solution-Phase Synthesis Peptide Chemistry Process Chemistry

4-Hydroxy-L-proline Benzyl Ester Tosylate: Validated Applications


Constrained Peptides and Peptidomimetics Synthesis

The combination of a free amine, a free 4-hydroxyl group, and an orthogonally protected benzyl ester makes this compound an ideal building block for the solid-phase or solution-phase synthesis of peptides containing conformationally restricted hydroxyproline residues . Its non-hygroscopic tosylate salt form ensures accurate weighing and consistent coupling efficiency in automated SPPS, while the benzyl ester's hydrogenolytic lability allows for selective deprotection in the presence of acid-labile Boc groups, enabling complex, multi-step syntheses without protecting group crossover [1]. This orthogonal protection scheme is essential for constructing collagen-mimetic peptides and proline-rich sequences where precise control over deprotection timing is critical for achieving the desired secondary structure [2].

Targeting SLC1A4/5 Neurotransmitter Transporters

This compound serves as a direct precursor to hydroxyproline-based ligands for the neutral amino acid transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2), which are implicated in neurological disorders and cancer metabolism [3]. The free amine group allows for rapid diversification via amide bond formation, while the free hydroxyl group can be elaborated to modulate affinity and selectivity. In a recent study, related hydroxyproline benzyl ester derivatives yielded low micromolar affinity ligands (e.g., Ki = 2.3 µM) for these transporters, highlighting the utility of this scaffold in hit-to-lead optimization [3]. The tosylate salt's organic solubility facilitates the use of diverse coupling reagents and reaction conditions, accelerating SAR exploration [4].

4-Substituted Proline Derivatives as Organocatalysts

The tosylate counterion not only improves physical properties but also serves as a chemical handle for activating the 4-hydroxyl group towards nucleophilic substitution, enabling the synthesis of 4-substituted proline derivatives that function as enantioselective organocatalysts [5]. For example, 4-benzyloxy-prolyl sulfonamides, synthesized from related hydroxyproline derivatives, have demonstrated significantly higher enantiomeric excess (ee) in aldol reactions compared to proline itself [5]. The ability to install diverse C4-substituents via direct displacement of the tosylate group streamlines the preparation of catalyst libraries for asymmetric synthesis [6].

Precursor for Biodegradable Polyesters and Biomaterials

While the tosylate salt is primarily a synthetic intermediate, the parent hydroxyproline benzyl ester structure is a known precursor for functional, stereoregular aliphatic polyesters with tunable degradation rates . The protected building block can be incorporated into polymer backbones, and subsequent deprotection of the benzyl ester reveals the carboxylic acid for further conjugation or crosslinking [7]. The enhanced organic solubility of the tosylate salt facilitates its use in ring-opening polymerization and other polymer synthesis protocols conducted in aprotic solvents [4].

Application
Selection Property
Validation Focus
Constrained peptide & peptidomimetic synthesis
Non-hygroscopic salt form; orthogonal benzyl ester
SPPS coupling efficiency and deprotection sequence
SLC1A4/5 transporter ligand exploration
Free amine for direct amidation; organic solubility
Transporter affinity assay context
4-Substituted proline organocatalyst preparation
Tosylate leaving group for C4 substitution
Enantioselective aldol reaction ee context
Biodegradable polyester & biomaterial precursor
Protected hydroxyproline monomer; organic solubility
Polymerization protocol compatibility

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